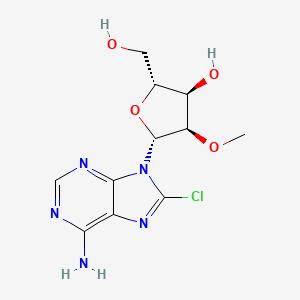
Cis-methyl 1-benzoyl-2-phenylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-methyl 1-benzoyl-2-phenylpyrrolidine-3-carboxylate is a complex organic compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-methyl 1-benzoyl-2-phenylpyrrolidine-3-carboxylate typically involves the reaction of 1-benzoyl-2-phenylcyclopropane with methylamine under specific conditions. The Leuckart reaction is often employed for this purpose . This reaction involves the reduction of the carbonyl group to form the desired pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cis-methyl 1-benzoyl-2-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical applications .
Scientific Research Applications
Cis-methyl 1-benzoyl-2-phenylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of cis-methyl 1-benzoyl-2-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Known for its use in medicinal chemistry.
Pyrrolidine-2,5-diones: Studied for their biological activities.
Prolinol: Utilized in various chemical syntheses.
Uniqueness
Cis-methyl 1-benzoyl-2-phenylpyrrolidine-3-carboxylate stands out due to its unique structural features and the specific biological activities it exhibits. Its combination of benzoyl and phenyl groups with the pyrrolidine ring provides distinct chemical properties that can be leveraged in various scientific and industrial applications .
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
methyl (2S,3R)-1-benzoyl-2-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H19NO3/c1-23-19(22)16-12-13-20(17(16)14-8-4-2-5-9-14)18(21)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3/t16-,17-/m1/s1 |
InChI Key |
HPGJAMXWMNQTQE-IAGOWNOFSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCN([C@@H]1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1CCN(C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]-](/img/structure/B12903498.png)
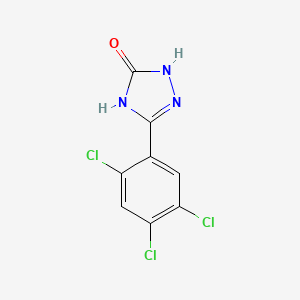
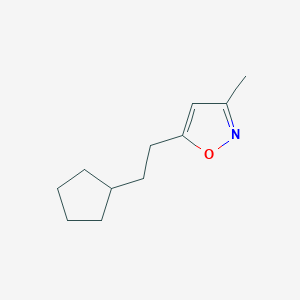
![4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903516.png)
![3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B12903522.png)
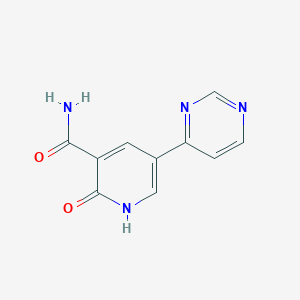
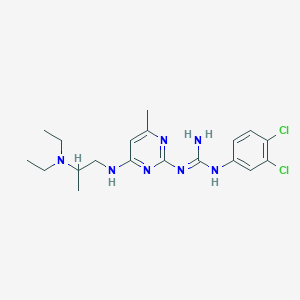

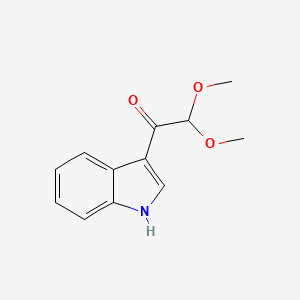
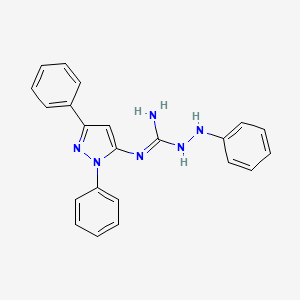
![1,2,3,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B12903553.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)

